4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Unique dual-pharmacophore benzamide-piperidine scaffold for sigma receptor probe development. The 2-methoxyethyl substituent eliminates pH-dependent ionization of des-methoxyethyl analogs (pKa ~8.9), ensuring passive CNS penetration (clogP 2.93, TPSA 49.17 Ų). The 4-cyano group (Hammett σp = +0.66) distinguishes it from unsubstituted (CAS 1421458-79-8) and CF₃-substituted analogs (CAS 1421460-06-1). Confirmed GPR35 inactive eliminates a common off-target liability. Choose over methylene-spaced analogs (CAS 953991-47-4) for improved metabolic stability. Ideal for SAR-driven CNS lead optimization.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1421449-99-1
Cat. No. B2369315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
CAS1421449-99-1
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#N
InChIInChI=1S/C16H21N3O2/c1-21-11-10-19-8-6-15(7-9-19)18-16(20)14-4-2-13(12-17)3-5-14/h2-5,15H,6-11H2,1H3,(H,18,20)
InChIKeyVKHURQGSFQBEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (CAS 1421449-99-1): Procurement-Ready Piperidine-Benzamide Building Block for CNS-Focused Medicinal Chemistry


4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (CAS 1421449-99-1, molecular formula C₁₆H₂₁N₃O₂, MW 287.36 g/mol) is a synthetic small-molecule benzamide derivative featuring a 4-cyanophenyl amide coupled directly to a 1-(2-methoxyethyl)-substituted piperidine at the 4-position . This compound is classified within the piperidin-4-yl benzamide family—a scaffold widely explored for sigma receptor modulation, kinase inhibition, and G-protein-coupled receptor (GPCR) targeting [1]. It is currently listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical intended for early-discovery research, with the catalog number S54462 . The dual substitution pattern—an electron-withdrawing 4-cyano group on the benzamide ring and a neutral 2-methoxyethyl chain on the piperidine nitrogen—distinguishes this compound from simpler unsubstituted-piperidine or unsubstituted-benzamide analogs and positions it as a specialized intermediate for structure–activity relationship (SAR) exploration.

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide: Why In-Class Analogs Cannot Be Interchanged for SAR and Screening Campaigns


Piperidin-4-yl benzamides with varying N-substituents and aryl ring modifications exhibit markedly divergent physicochemical profiles and target engagement patterns, making simple interchange hazardous to experimental reproducibility. The 2-methoxyethyl group on the piperidine nitrogen of the target compound converts a basic secondary amine (pKₐ ~8.9 for the unsubstituted piperidine analog, CAS 1286275-77-1) into a neutral tertiary amine, eliminating the pH-dependent protonation state that dominates the solubility, permeability, and target-binding electrostatics of the des-methoxyethyl comparator . Concurrently, the 4-cyano substituent on the benzamide ring (Hammett σₚ = +0.66) exerts a strong electron-withdrawing effect that polarizes the amide carbonyl, altering hydrogen-bond-acceptor strength relative to the unsubstituted benzamide (CAS 1421458-79-8) or the 4-trifluoromethyl analog (CAS 1421460-06-1), where the CF₃ group (σₚ = +0.54) provides a different electronic and steric environment [1]. Furthermore, analogs incorporating a methylene spacer between the piperidine and benzamide (e.g., CAS 953991-47-4) introduce additional conformational flexibility and metabolic vulnerability that confound direct comparison. These divergent properties are detailed quantitatively in Section 3, demonstrating that each structural modification produces a distinct chemical entity that cannot serve as a drop-in replacement without re-validation of assay conditions, solubility protocols, and target engagement models.

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide: Head-to-Head Quantitative Differentiation Against Five Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Des-Methoxyethyl Analog (CAS 1286275-77-1)

The target compound (CAS 1421449-99-1) incorporates a 2-methoxyethyl substituent on the piperidine nitrogen that fundamentally alters its physicochemical profile relative to the unsubstituted piperidine analog 4-cyano-N-piperidin-4-yl-benzamide hydrochloride (CAS 1286275-77-1). Computed values for the target compound include a calculated logP (clogP) of 2.93, a topological polar surface area (TPSA) of 49.17 Ų, and zero hydrogen-bond donor (HBD) count from the piperidine moiety when in free-base form [1]. In contrast, the des-methoxyethyl analog (free base MW 229.28 g/mol) bears a secondary amine with an experimentally measured piperidine pKₐ of approximately 8.9, conferring a protonated, charged state at physiological pH 7.4 that increases aqueous solubility but reduces passive membrane permeability [2]. The addition of the methoxyethyl chain increases molecular weight by approximately 58 Da while raising clogP by an estimated 1.0–1.5 log units compared to the unsubstituted analog, shifting the compound from a polar, hydrogen-bond-donating profile toward a more lipophilic, membrane-permeable phenotype. This differentiation is critical for applications requiring blood-brain barrier penetration or intracellular target access where the permanently cationic des-methoxyethyl analog would be disadvantaged.

Lipophilicity Blood-Brain Barrier Permeability Physicochemical Profiling

Electronic Differentiation: Hammett Substituent Constants of 4-Cyano vs. 4-Trifluoromethyl in Benzamide-Piperidine Scaffolds

The 4-cyano substituent (Hammett σₚ = +0.66) exerts a stronger electron-withdrawing effect on the benzamide ring than the 4-trifluoromethyl group (σₚ = +0.54) found in the direct comparator N-[1-(2-methoxyethyl)piperidin-4-YL]-4-(trifluoromethyl)benzamide (CAS 1421460-06-1) [1]. This electronic difference manifests in the polarization of the amide carbonyl: the cyano group withdraws electron density more effectively, increasing the partial positive charge on the carbonyl carbon and enhancing its capacity as a hydrogen-bond acceptor. For sigma receptor binding, where the benzamide carbonyl engages in critical hydrogen-bond interactions with the receptor active site, this altered electronic profile can modulate binding affinity. Literature precedent for 4-cyanobenzamide derivatives demonstrates sigma-2 receptor binding with Ki values in the 24–170 nM range depending on the amine substituent, while 4-trifluoromethyl analogs in similar piperidine-benzamide series show divergent selectivity profiles between sigma-1 and sigma-2 subtypes [2]. The 4-cyano group also provides a metabolic advantage: the nitrile is less susceptible to oxidative defluorination or CYP450-mediated hydroxylation compared to the CF₃ group, though this claim requires direct metabolic stability comparison studies for validation.

Electronic Effects SAR Hydrogen Bonding Sigma Receptor

GPR35 Counter-Screening: Negative Activity Differentiates from Off-Target-Prone Piperidine-Benzamide Analogs

The target compound (EOS90795) was screened in a GPR35 antagonism primary assay and returned an inactive result [1]. GPR35 is a Gi/o-coupled receptor implicated in inflammatory signaling and is a known off-target for numerous piperidine-containing and benzamide-containing screening compounds. Several structurally related piperidine-benzamide derivatives have shown agonist or antagonist activity at GPR35, making this receptor a common source of false-positive hits in cell-based phenotypic screens. The confirmed inactivity of the target compound at GPR35 provides a clean selectivity profile against this liability target, differentiating it from analogs that carry substituents (e.g., 2-chloro or 3-methoxy on the benzamide ring) known to promote GPR35 engagement. While a negative result in a single assay does not establish broad selectivity, it provides actionable counter-screening data that can reduce de-risking efforts when this compound is used as a scaffold in GPCR-targeted or pathway-agnostic screening libraries.

GPCR Selectivity Off-Target Screening GPR35 Counter-Screening

Molecular Scaffold Comparison: Direct Amide Linkage vs. Methylene-Spaced Analog (CAS 953991-47-4)

The target compound features a direct amide bond between the piperidine 4-position and the 4-cyanobenzamide carbonyl, whereas the methylene-spaced analog 4-cyano-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide (CAS 953991-47-4) inserts a –CH₂– linker between the piperidine ring and the amide nitrogen [1]. This structural difference has three quantifiable consequences: (1) the direct amide restricts conformational freedom by reducing the rotatable bond count (RB = 3 for the target vs. RB = 4 for the methylene analog), increasing conformational rigidity and potentially enhancing binding entropy; (2) the methylene spacer in CAS 953991-47-4 introduces an additional site for CYP450-mediated N-dealkylation, a major metabolic soft spot for basic amines that is absent in the directly linked target compound; (3) the direct amide places the piperidine ring in closer electronic communication with the benzamide π-system, which can affect the pKₐ of the piperidine nitrogen and the electron density distribution across the molecule. These scaffold-level differences mean that the two compounds cannot be treated as interchangeable building blocks for medicinal chemistry optimization.

Conformational Rigidity Metabolic Stability Scaffold Design

Procurement-Grade Differentiation: Purity Specification and Analytical Documentation Status vs. Fluorochem Analog (CAS 1286275-77-1)

The target compound is supplied through Sigma-Aldrich's AldrichCPR collection (catalog number S54462), which explicitly states that no analytical data is collected for this product and that the buyer assumes responsibility for confirming identity and purity . In contrast, the des-methoxyethyl analog 4-cyano-N-piperidin-4-yl-benzamide hydrochloride (CAS 1286275-77-1) is available from Fluorochem with a certified purity of 95.0% by HPLC, along with full SDS documentation, hazard classification (GHS07: Harmful/Irritant), and defined physical state (solid) . The Sigma-Aldrich product is sold 'as-is' without any warranty of merchantability or fitness for a particular purpose. This procurement difference has direct operational consequences: researchers selecting the target compound must budget for in-house analytical characterization (NMR, LC-MS, elemental analysis) before use in quantitative assays, whereas the Fluorochem analog can be deployed with vendor-certified purity specifications. However, the target compound's unique substitution pattern (2-methoxyethyl on piperidine N) is not available from Fluorochem, meaning that researchers who require this specific chemotype must accept the additional characterization burden or synthesize the compound independently.

Procurement Purity Quality Control Analytical Characterization

4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide: Evidence-Backed Application Scenarios for Prioritized Procurement


Sigma Receptor Ligand Design: Leveraging the Dual 4-Cyano/2-Methoxyethyl Pharmacophore for CNS-Targeted SAR

The 4-cyanobenzamide substructure has established class-level affinity for sigma-1 and sigma-2 receptors, with Ki values documented between 24 and 170 nM for structurally related N-alkyl-4-cyanobenzamide derivatives [1]. The 2-methoxyethyl piperidine motif is independently recognized as a pharmacophoric element in sigma receptor ligands, as exemplified by the clinical-stage sigma-1 ligand MS-377, which features a 2-methoxyethyl-piperazine substructure [2]. Combining these two validated pharmacophores into a single scaffold—as in the target compound—creates a privileged chemotype for sigma receptor probe development. The compound's moderate lipophilicity (clogP 2.93) and zero hydrogen-bond donors from the piperidine moiety favor passive CNS penetration, while the 4-cyano group provides a metabolic handle distinct from oxidatively labile substituents. Researchers pursuing sigma-1 or sigma-2 receptor tool compounds or PET tracer precursors should prioritize this scaffold over the des-methoxyethyl or 4-unsubstituted-benzamide analogs, which lack the synergistic pharmacophoric features present in the target compound.

Clean-Background CNS Screening Library Expansion with GPR35 Counter-Screening Validation

The confirmed inactivity of the target compound in a GPR35 antagonism primary assay [1] supports its use as a clean-background scaffold for CNS-focused or GPCR-profiling screening libraries. GPR35 is a frequently encountered off-target in phenotypic screens employing piperidine- and benzamide-containing compounds, and its activation can confound interpretation of results in inflammation, pain, and metabolic disease models. By selecting the target compound over analogs with undocumented GPR35 selectivity, screening groups reduce the risk of false-positive hits and streamline hit triage. This application scenario is particularly relevant for academic screening centers and contract research organizations building diversity-oriented compound collections where target-agnostic, low-liability scaffolds are prioritized.

Metabolic-Stability-Optimized Lead Scaffold: Direct Amide Advantage over Methylene-Spaced Benzamides

For medicinal chemistry programs seeking benzamide-piperidine lead compounds with improved metabolic stability, the direct amide linkage of the target compound eliminates the N-dealkylation soft spot present in methylene-spaced analogs such as CAS 953991-47-4. The reduced rotatable bond count (RB = 3 vs. 4) also contributes to lower conformational entropy penalties upon target binding, which can enhance binding affinity in enthalpy-driven interactions [1]. While in vitro microsomal stability data for the target compound have not been published, the scaffold-level argument—supported by extensive medicinal chemistry precedent showing that benzylic amine motifs undergo rapid CYP450-mediated clearance—justifies prioritizing the direct amide scaffold in lead optimization campaigns where half-life extension and reduced clearance are key design objectives.

Physicochemical Property-Driven CNS Probe Development: Neutral Piperidine for Blood-Brain Barrier Penetration

The target compound's neutral tertiary amine (resulting from 2-methoxyethyl N-substitution) distinguishes it from the ionizable secondary amine in des-methoxyethyl analogs (pKₐ ~8.9), which exists predominantly in the charged, membrane-impermeable ammonium form at physiological pH [1]. Combined with a clogP of 2.93—within the optimal range for CNS drug-likeness (clogP 2–4)—this physicochemical profile supports applications requiring passive blood-brain barrier penetration. Neuroscience research groups developing tool compounds for intracerebral targets such as sigma receptors, dopamine receptors, or ion channels should select the target compound over the des-methoxyethyl analog when CNS exposure is a prerequisite. The TPSA of 49.17 Ų also falls below the widely accepted 70 Ų threshold associated with favorable brain penetration, further reinforcing its suitability for CNS applications [2].

Quote Request

Request a Quote for 4-Cyano-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.